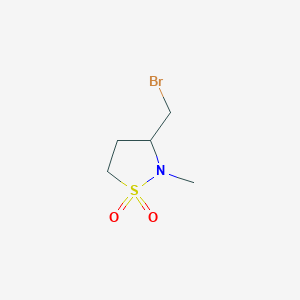

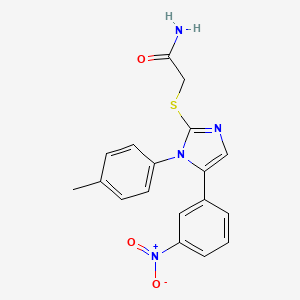

3-(Bromomethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

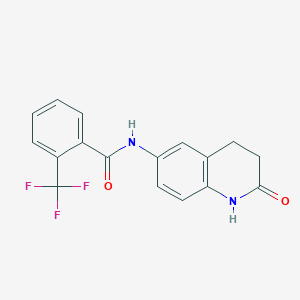

Bromomethyl compounds are a class of organic compounds that contain a bromomethyl group (-CH2Br). They are often used as intermediates in organic synthesis due to their reactivity .

Synthesis Analysis

The synthesis of bromomethyl compounds often involves the reaction of a precursor molecule with a brominating agent . For example, bromomethyl cyclopropane can be synthesized from α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .Molecular Structure Analysis

The molecular structure of bromomethyl compounds can be determined using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and Mass spectroscopy .Chemical Reactions Analysis

Bromomethyl compounds can undergo a variety of chemical reactions due to the presence of the reactive bromomethyl group. These reactions can be used to synthesize a wide range of other compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of bromomethyl compounds can vary widely depending on the specific compound. These properties can include color, density, hardness, melting point, boiling point, and solubility .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

The development of fluorinated spiro[indole-thiazinones/thiazolidinones] as antihistamic agents utilized Brønsted acidic ionic liquids as catalysts. These compounds showed potential H1-antagonism indicating their possible application in treating histamine-induced conditions (Arya, Rawat, Dandia, & Sasai, 2012).

A novel approach for synthesizing 3-substituted rhodanines and thiazolidine-2,4-dione derivatives showed successful reactions in water and under solvent-free conditions, indicating the versatility of methods for preparing these derivatives (Aryanasab, Shokri, & Saidi, 2013).

Research on succinimide derivatives, including the synthesis of 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones, demonstrated promising in vitro antifungal activities, highlighting the potential for novel fungicide development (Cvetković et al., 2019).

The synthesis of substituted 5-(aminomethylene)thiazolidine-2,4-diones explored the combination of medicinally known molecules with a thiazolidinedione ring. These compounds showed antibacterial and antifungal activities, suggesting their use in developing new antimicrobial agents (Mohanty, Reddy, Ramadevi, & Karmakar, 2015).

The assembly of bioactive heteroaryl thiazolidine-2,4-diones through condensation reactions indicated their potential antimicrobial activities against various pathogens, demonstrating the therapeutic potential of these derivatives (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011).

Catalysts and Synthetic Methods

- Utilization of 1-methylimidazolium hydrogen sulfate/chlorotrimethylsilane as a catalytic system for synthesizing 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones highlighted an efficient method for obtaining high yields of these products, presenting a new avenue for rapid synthesis (Kefayati, Asghari, & Khanjanian, 2012).

Wirkmechanismus

Target of Action

Many compounds with similar structures are known to interact with various enzymes or receptors in the body. The bromomethyl group, for example, could potentially react with nucleophilic sites on proteins or DNA, leading to modifications that could alter their function .

Mode of Action

The compound could potentially undergo a variety of chemical reactions, including substitution or addition reactions, due to the presence of the bromomethyl group. These reactions could lead to modifications in the target molecules, altering their function .

Biochemical Pathways

Depending on the specific targets of the compound, various biochemical pathways could be affected. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could potentially disrupt that pathway and affect the overall metabolism of the cell .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and the specific biological context. Factors such as solubility, stability, and reactivity could all influence how the compound is absorbed, distributed, metabolized, and excreted in the body .

Result of Action

The specific molecular and cellular effects of the compound would depend on its targets and mode of action. Potential effects could include changes in cellular metabolism, alterations in signal transduction pathways, or even cell death if the compound is toxic .

Action Environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the reactivity of the bromomethyl group could be influenced by the pH of the environment .

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(bromomethyl)-2-methyl-1,2-thiazolidine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrNO2S/c1-7-5(4-6)2-3-10(7,8)9/h5H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNZWRPZSQVQES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCS1(=O)=O)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethylsulfanyl-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2970606.png)

![N-(4-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2970607.png)

![N-(4-methylphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2970617.png)

![4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2970618.png)

![[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2970621.png)

![N-(2,5-dimethoxyphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2970626.png)